molecular formula C9H4ClNO2 B8761480 6-Chloro-3-hydroxy-1-benzofuran-2-carbonitrile CAS No. 89525-77-9

6-Chloro-3-hydroxy-1-benzofuran-2-carbonitrile

Cat. No.: B8761480
CAS No.: 89525-77-9
M. Wt: 193.58 g/mol
InChI Key: MDPZUTWQXHZBPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-hydroxy-1-benzofuran-2-carbonitrile is a useful research compound. Its molecular formula is C9H4ClNO2 and its molecular weight is 193.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

89525-77-9

Molecular Formula

C9H4ClNO2

Molecular Weight

193.58 g/mol

IUPAC Name

6-chloro-3-hydroxy-1-benzofuran-2-carbonitrile

InChI

InChI=1S/C9H4ClNO2/c10-5-1-2-6-7(3-5)13-8(4-11)9(6)12/h1-3,12H

InChI Key

MDPZUTWQXHZBPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)OC(=C2O)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-(2-carbomethoxy-5-chlorophenoxy)acetonitrile (22.6 g, 0.1 mol, described in Example 2) and sodium methoxide (0.2 mol, prepared from 4.6 g sodium metal and 50 mL dry methanol) in benzene (400 mL) was stirred and refluxed for 2 hr. After cooling, the precipitate was collected and dissolved in water. The solution was acidified with concentrated hydrochloric acid. The precipitate was extracted into diethyl ether and the solution was dried and evaporated. The solid residue was triturated with petroleum ether and gave 19.0 g of the title compound: mp ca 205° C., and NMR (DMSO-d6) δ7.6 (3H,m), and 11.4 (1H, broad).
Quantity
22.6 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.